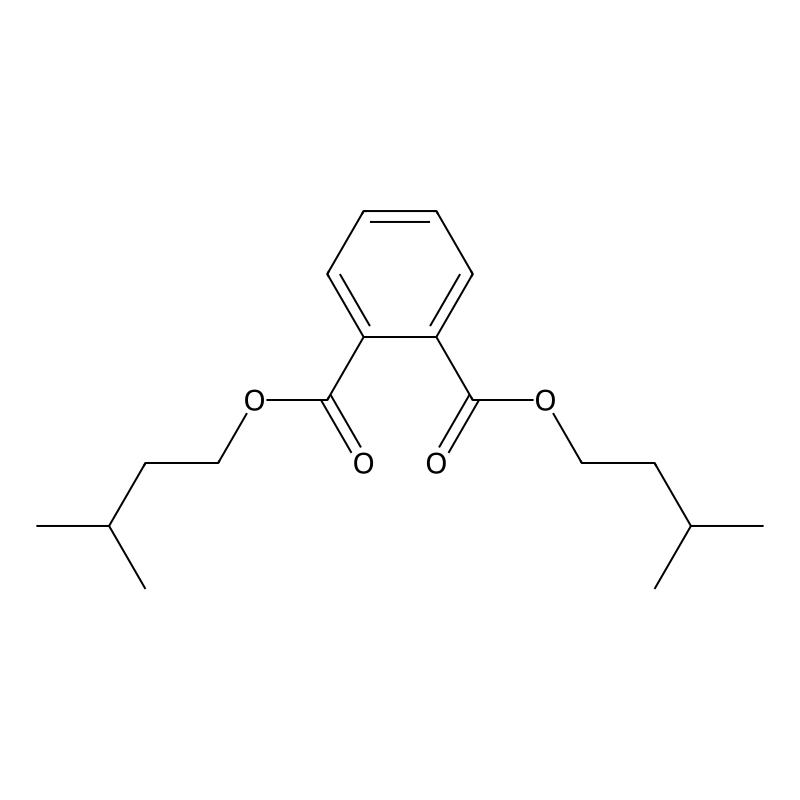

Diisopentyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Investigating DiPeP's Toxicity

One area of research focuses on understanding DiPeP's potential toxicity. Studies have examined its effects on different cell lines, including Vero cells, which represent kidney cells. These studies have shown that DiPeP can cause cell death through mechanisms not directly related to oxidative stress, suggesting the need for further investigation into its specific toxicity pathways [].

DiPeP and its Impact on Development

Another research area explores the potential impact of DiPeP exposure during critical developmental stages. Studies using rats have shown that prenatal and early postnatal exposure to DiPeP can affect hormone-dependent behaviors and hormone receptor expression in male offspring []. This finding raises concerns about the potential developmental effects of DiPeP exposure in humans.

Diisopentyl phthalate, also known as di-n-pentyl phthalate, is a member of the phthalate family, which are esters derived from phthalic acid. This compound is characterized by its two isopentyl groups attached to the phthalate backbone, giving it unique properties compared to other phthalates. Diisopentyl phthalate is primarily used as a plasticizer in various industrial applications, particularly in polyvinyl chloride products, enhancing their flexibility and durability .

- Data on DIPP's specific toxicity is limited. However, as with other phthalates, there are concerns about potential endocrine disruption and reproductive effects [].

- DIPP has a low vapor pressure, minimizing inhalation risks under normal conditions [].

- It has a relatively high flash point, indicating moderate flammability [].

Research indicates that diisopentyl phthalate exhibits various biological activities that raise concerns about its safety. Studies have shown that exposure to this compound can lead to developmental and reproductive toxicity in laboratory animals. Specifically, it has been linked to altered behaviors related to mating and sexual motivation in male rats when exposure occurs during critical developmental windows . Furthermore, diisopentyl phthalate has demonstrated potential nephrotoxic and neurotoxic effects even at low doses, indicating its possible risks to human health and the environment .

Diisopentyl phthalate is synthesized through the esterification reaction of phthalic anhydride with isopentanol. The reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as follows:

This method allows for the production of diisopentyl phthalate in a controlled environment, ensuring high purity and yield .

Diisopentyl phthalate is primarily used as a plasticizer in various applications, including:

- Polyvinyl Chloride Products: Enhances flexibility and durability.

- Coatings: Improves the performance characteristics of paints and varnishes.

- Adhesives: Used in formulations to increase adhesion properties.

- Sealants: Provides flexibility and resilience in construction materials.

Despite its applications, regulatory scrutiny has increased due to potential health risks associated with phthalates .

Diisopentyl phthalate shares structural similarities with other phthalates but exhibits unique properties that differentiate it from them. Below is a comparison with some similar compounds:

| Compound Name | Structure Characteristics | Primary Uses | Toxicity Concerns |

|---|---|---|---|

| Diethyl Phthalate | Two ethyl groups | Plasticizer in cosmetics | Endocrine disruptor |

| Di-n-butyl Phthalate | Two butyl groups | Plasticizer in PVC | Reproductive toxicity |

| Diisononyl Phthalate | Nine carbon chain alkyl groups | Plasticizer in food packaging | Potential carcinogen |

| Diisobutyl Phthalate | Two isobutyl groups | Plasticizer in adhesives | Neurotoxic effects |

| Diisopentyl Phthalate | Two isopentyl groups | Plasticizer in industrial products | Developmental and reproductive toxicity |

Diisopentyl phthalate's unique two-isopentyl structure contributes to its specific physical and chemical properties, setting it apart from other commonly used plasticizers. Its distinct toxicity profile necessitates careful consideration during usage and regulation .

Environmental Fate in Aquatic Systems

Diisopentyl phthalate exhibits complex environmental behavior in aquatic systems, characterized by its moderate water solubility and tendency to partition between dissolved and particulate phases [31]. The compound demonstrates a water solubility of 1.1 milligrams per liter at 20 degrees Celsius, which classifies it as slightly soluble in aqueous environments [31]. This solubility profile significantly influences its distribution patterns and bioavailability in marine and freshwater ecosystems.

Research conducted in the South China Sea revealed that diisopentyl phthalate concentrations in surface seawater ranged from 68.8 to 1,500 nanograms per liter, while bottom seawater concentrations varied between 46.0 and 7,800 nanograms per liter [16]. These findings demonstrate the compound's widespread occurrence and variable distribution throughout the water column. The higher concentrations observed in bottom waters suggest potential accumulation processes and sediment-water interactions that influence the compound's aquatic fate [16].

The octanol-water partition coefficient (log Kow) of 5.6 for diisopentyl phthalate indicates moderate hydrophobicity, suggesting a tendency to associate with organic matter and lipid-rich components in aquatic systems [31]. This partitioning behavior influences the compound's bioavailability and potential for bioaccumulation in aquatic organisms. Studies examining phthalate esters in aquatic food webs indicate that compounds with similar log Kow values demonstrate variable bioaccumulation patterns depending on metabolic transformation rates and exposure pathways [40].

Biodegradation processes play a crucial role in determining the environmental fate of diisopentyl phthalate in aquatic systems. Aerobic biodegradation represents the primary removal mechanism, with estimated half-lives ranging from 14 to 28 days under optimal conditions [14]. However, biodegradation rates are significantly reduced under anaerobic conditions, where degradation becomes very limited or negligible [14]. This differential degradation behavior creates spatial variations in persistence, with oxic surface waters showing more rapid removal compared to anoxic sediment layers.

Sediment-water interactions constitute another critical aspect of diisopentyl phthalate fate in aquatic systems. Sediment concentrations ranging from 49.2 to 440 nanograms per gram dry weight have been documented, indicating significant partitioning to particulate matter [16]. The compound's affinity for organic carbon, estimated with a log Koc value of approximately 5.5 to 5.7, suggests strong sorption to sediment organic matter [14]. This sorption behavior influences both the compound's mobility and its potential for resuspension during sediment disturbance events.

| Table 1: Physicochemical Properties of Diisopentyl Phthalate | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C18H26O4 | [32] |

| Molecular Weight | 306.40 g/mol | [32] |

| Water Solubility | 1.1 mg/L at 20°C | [31] |

| Log Octanol-Water Partition Coefficient | 5.6 at 25°C | [31] |

| Vapor Pressure | 0.025 Pa at 25°C | [31] |

| Physical State | Liquid | [32] |

| Density | 1.028 g/cm³ | [34] |

Atmospheric Transport and Deposition Mechanisms

Atmospheric transport represents a significant pathway for the global distribution of diisopentyl phthalate, despite its relatively low vapor pressure of 0.025 Pascal at 25 degrees Celsius [31]. The compound's presence in atmospheric particulates has been documented across various geographic regions, indicating its capacity for long-range atmospheric transport [7] [9]. This transport occurs primarily through association with airborne particles rather than in the gas phase, due to the compound's semi-volatile nature.

Air-sea exchange processes play a fundamental role in the atmospheric transport and deposition of diisopentyl phthalate. Research in the South China Sea demonstrated that phthalate esters exhibit complex air-water exchange patterns influenced by molecular weight, volatility, and environmental conditions [7]. For compounds with similar properties to diisopentyl phthalate, net air-to-seawater deposition typically dominates exchange fluxes, contributing to oceanic contamination through atmospheric deposition [7].

Photodegradation in the atmosphere serves as a primary removal mechanism for diisopentyl phthalate. Estimated photodegradation half-lives range from 0.2 to 2 days, suggesting relatively rapid atmospheric removal through reaction with hydroxyl radicals [3] [5]. This rapid photolytic degradation limits the compound's potential for extensive long-range atmospheric transport, though regional transport remains significant [9].

Wet and dry deposition mechanisms contribute substantially to the removal of diisopentyl phthalate from the atmosphere. Precipitation scavenging represents a major pathway for atmospheric removal, with washout ratios indicating efficient removal during rainfall events [9]. The compound's association with atmospheric particles enhances its susceptibility to wet deposition processes, contributing to contamination of terrestrial and aquatic environments through atmospheric input [8].

Seasonal variations in atmospheric transport patterns significantly influence the distribution and deposition of diisopentyl phthalate. Monsoon circulation patterns, cyclones, and changing meteorological conditions affect both the concentration and direction of atmospheric transport [7]. These seasonal variations create temporal fluctuations in atmospheric deposition rates and contribute to regional differences in environmental contamination levels.

Atmospheric particle deposition fluxes for structurally similar phthalate esters have been estimated at 920 plus or minus 990 nanograms per square meter per day [7]. These deposition rates demonstrate the quantitative significance of atmospheric input to environmental systems and highlight the importance of atmospheric transport in the global distribution of diisopentyl phthalate [7].

Occurrence in Terrestrial Ecosystems

Terrestrial occurrence of diisopentyl phthalate results from multiple input pathways, including atmospheric deposition, land application of biosolids, and direct release from plastic materials used in agricultural applications [15]. The compound's moderate persistence in soil environments creates potential for accumulation in terrestrial ecosystems, particularly in areas with continuous input sources [14].

Soil sorption behavior represents a critical factor determining the environmental fate of diisopentyl phthalate in terrestrial systems. The estimated organic carbon partition coefficient (log Koc) of 5.5 to 5.7 indicates strong sorption to soil organic matter, resulting in limited mobility in most soil types [14]. This strong sorption reduces the compound's bioavailability and potential for groundwater contamination but may lead to accumulation in surface soil horizons [24].

Biodegradation in soil environments follows patterns similar to those observed in aquatic systems, with aerobic conditions promoting more rapid degradation compared to anaerobic environments. Under aerobic soil conditions, estimated half-lives of approximately 20 days suggest moderate persistence, while anaerobic conditions may result in significantly extended persistence [14]. These degradation patterns create spatial variations in soil contamination, with well-aerated surface soils showing more rapid turnover compared to deeper, oxygen-limited soil layers.

Agricultural inputs represent a significant source of diisopentyl phthalate contamination in terrestrial ecosystems. The use of plastic mulches, irrigation tubing, and packaging materials in agricultural production provides direct pathways for environmental release [15]. Additionally, the application of biosolids containing phthalate residues from wastewater treatment processes contributes to soil contamination in agricultural areas [14].

Stormwater runoff serves as an important transport mechanism for diisopentyl phthalate in terrestrial environments. Studies in Hong Kong documented concentrations ranging from 195 to 80,500 nanograms per liter in urban stormwater, demonstrating the compound's mobilization from terrestrial sources during precipitation events [16]. These elevated concentrations in stormwater highlight the role of urban surfaces and infrastructure as sources of environmental contamination.

Landfill environments represent significant terrestrial reservoirs of diisopentyl phthalate due to the disposal of plastic materials containing the compound. Landfill leachate commonly contains measurable concentrations of phthalate esters, though specific data for diisopentyl phthalate are limited [28]. The persistence of phthalate esters in landfill environments varies with depth and conditions, with upper landfill zones showing more rapid degradation compared to deeper, anaerobic zones [24].

Plant uptake and translocation of diisopentyl phthalate from contaminated soils represents another aspect of terrestrial ecosystem contamination. While specific uptake data for diisopentyl phthalate are limited, studies of similar phthalate esters indicate potential for root uptake and translocation to above-ground plant tissues [28]. This uptake pathway may contribute to food chain contamination and ecological exposure in terrestrial ecosystems.

| Table 2: Environmental Occurrence Data for Diisopentyl Phthalate | ||||

|---|---|---|---|---|

| Environmental Matrix | Concentration Range | Detection Frequency | Geographic Location | Reference |

| Stormwater | 195-80,500 ng/L | Ubiquitous | Hong Kong | [16] |

| Surface seawater | 68.8-1,500 ng/L | Widespread | South China Sea | [16] |

| Bottom seawater | 46.0-7,800 ng/L | Widespread | South China Sea | [16] |

| Sediment | 49.2-440 ng/g dry weight | Widespread | South China Sea | [16] |

| Atmospheric particulates | Variable | Common | Global | [7] [9] |

Biomonitoring Techniques and Applications

Biomonitoring of diisopentyl phthalate exposure relies on advanced analytical techniques capable of detecting low concentrations in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for biomonitoring applications, offering detection limits as low as 1 to 5 nanograms per milliliter in various biological samples [17] [29]. This technique provides the sensitivity and specificity required for accurate quantification of diisopentyl phthalate and its metabolites in human and environmental samples.

Air-assisted dispersive liquid-liquid microextraction (AADLLME) has emerged as a valuable sample preparation technique for biomonitoring applications. This method achieves detection limits ranging from 0.02 to 0.10 nanograms per milliliter for phthalate monoesters in urine samples, making it suitable for human exposure assessment [17]. The technique combines rapid extraction with minimal solvent consumption, making it practical for large-scale biomonitoring studies [17].

Gas chromatography-mass spectrometry (GC-MS) provides an alternative analytical approach for diisopentyl phthalate biomonitoring, particularly in environmental samples. Selective ion monitoring (SIM) methods using GC-MS platforms can achieve detection limits of 50 to 100 parts per billion, making them suitable for environmental biomonitoring applications [19] [30]. These methods are particularly valuable for analyzing the parent compound in environmental matrices where metabolite formation is not a primary concern.

Solid phase extraction (SPE) techniques serve as important sample preparation methods for concentrating diisopentyl phthalate from aqueous samples. Various sorbent materials, including Oasis HLB cartridges, have been employed for extracting phthalate esters from water samples [1]. The efficiency of SPE methods depends on careful optimization of extraction and elution conditions to achieve acceptable recovery rates while minimizing matrix interferences.

Biomarker selection represents a critical consideration in diisopentyl phthalate biomonitoring programs. While the parent compound can be measured directly in some matrices, metabolite analysis often provides more sensitive and specific exposure indicators [22]. The selection of appropriate biomarkers depends on the exposure route, timing of exposure, and the biological matrix being analyzed [20].

Quality assurance and quality control measures are essential components of diisopentyl phthalate biomonitoring programs. These measures include the use of isotope-labeled internal standards, systematic evaluation of method detection limits, assessment of extraction recoveries, and validation of analytical methods across different matrices [17] [19]. Careful attention to laboratory contamination sources is particularly important due to the ubiquitous presence of phthalate esters in laboratory environments.

Temporal reliability of biomonitoring measurements represents an important consideration for exposure assessment. Studies of phthalate metabolites indicate moderate temporal stability, with intraclass correlation coefficients ranging from 0.3 to 0.6 for shorter-chained phthalates over periods of weeks to months [20]. This temporal variability necessitates careful consideration of sampling strategies and interpretation of biomonitoring data in epidemiological studies.

| Table 3: Environmental Monitoring Techniques for Diisopentyl Phthalate | ||||

|---|---|---|---|---|

| Analytical Technique | Matrix | Detection Limit | Application | Reference |

| LC-MS/MS | Water, biological samples | 1-5 ng/mL | Biomonitoring, water analysis | [17] [29] |

| GC-MS | Environmental samples, food | 50-100 ppb | General environmental analysis | [19] |

| AADLLME | Urine samples | 0.02-0.10 ng/mL | Human exposure assessment | [17] |

| SPE | Water samples | Variable | Sample preparation | [1] |

| SIM-GCMS | Passive samplers, biological matrices | Variable | Long-term monitoring | [30] |

Environmental Persistence Assessment Methodologies

Environmental persistence assessment of diisopentyl phthalate employs multiple methodological approaches to characterize degradation pathways and estimate environmental half-lives. These methodologies encompass both experimental studies and computational modeling approaches to provide comprehensive persistence evaluations [14] [24]. The assessment framework typically includes evaluation of biodegradation under aerobic and anaerobic conditions, abiotic degradation processes, and overall environmental fate modeling.

Aerobic biodegradation testing represents a fundamental component of persistence assessment, typically conducted using standardized test protocols such as Organisation for Economic Co-operation and Development guidelines. For diisopentyl phthalate, biodegradation assessment relies primarily on analog approaches using data from structurally similar phthalate esters due to limited compound-specific studies [14]. These analog assessments suggest aerobic biodegradation half-lives ranging from 14 to 28 days in aquatic environments, with soil half-lives estimated at approximately 20 days [14].

Anaerobic biodegradation assessment reveals significantly different persistence characteristics compared to aerobic conditions. Studies of structurally similar phthalate esters indicate very limited or negligible biodegradation under anaerobic conditions, suggesting potential for extended persistence in oxygen-limited environments [14] [24]. This differential degradation behavior has important implications for environmental risk assessment, particularly in sediment and groundwater environments where anaerobic conditions predominate.

Abiotic degradation assessment encompasses evaluation of hydrolysis, photolysis, and other non-biological degradation pathways. Hydrolysis assessment for diisopentyl phthalate, based on analog data from similar phthalate esters, suggests limited hydrolytic degradation at ambient environmental conditions, with estimated half-lives of approximately 3.4 years at neutral pH and 25 degrees Celsius [3] [5]. Atmospheric photodegradation represents a more significant removal pathway, with estimated half-lives ranging from 0.2 to 2 days based on reaction rate constants with hydroxyl radicals [3] [5].

Fugacity modeling approaches provide integrated assessment of environmental persistence by considering multimedia distribution and degradation processes. Level III fugacity modeling for structurally similar phthalate esters suggests overall environmental half-lives in the range of 20 to 34 days [14] [24]. These modeling results integrate degradation processes across different environmental compartments and provide estimates of overall environmental persistence that account for intermedia transfer processes.

Bioaccumulation assessment methodologies complement persistence evaluation by characterizing the potential for accumulation in biological systems. Bioconcentration factor (BCF) assessment for diisopentyl phthalate relies on analog data from similar phthalate esters, with estimated BCF values below 860 based on data from structurally related compounds [41]. These relatively low BCF values suggest limited bioaccumulation potential, consistent with the metabolic transformation capacity of organisms for phthalate esters [40].

Persistence assessment uncertainty analysis represents an important component of methodology evaluation. Key sources of uncertainty include limited compound-specific data, variability in environmental conditions affecting degradation rates, and the reliability of analog approaches for predicting behavior [14]. These uncertainties are typically addressed through conservative assessment approaches and the use of uncertainty factors in risk assessment applications.

Monitoring-based persistence assessment provides empirical evaluation of environmental persistence through analysis of environmental occurrence data. The widespread detection of diisopentyl phthalate in environmental matrices, including surface waters, sediments, and atmospheric samples, provides evidence of environmental persistence sufficient to allow global distribution [16] [7]. These monitoring data complement laboratory-based persistence assessments and provide real-world validation of persistence predictions.

| Table 4: Environmental Persistence Assessment Parameters for Diisopentyl Phthalate | |||

|---|---|---|---|

| Assessment Parameter | Value/Range | Assessment Method | Reference |

| Aerobic Biodegradation Half-life (water) | 14-28 days (estimated) | Analog extrapolation from similar phthalates | [14] [24] |

| Anaerobic Biodegradation | Very limited/negligible | Literature review of phthalate class | [14] [24] |

| Photodegradation Half-life (atmosphere) | 0.2-2 days (estimated) | Model estimation | [3] [5] |

| Hydrolysis Half-life (neutral pH, 25°C) | 3.4 years (estimated) | Model estimation | [3] [5] |

| Bioconcentration Factor (BCF) | <860 (estimated from analog) | Analog assessment | [41] |

| Organic Carbon Partition Coefficient (Log Koc) | ~5.5-5.7 (estimated) | Model estimation | [14] [24] |

| Overall Environmental Half-life | 20-34 days (estimated) | Fugacity modeling | [14] [24] |

XLogP3

UNII

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard;Environmental Hazard